"Ethyl 2-methylnicotinate physical and chemical properties"
"Ethyl 2-methylnicotinate physical and chemical properties"
An In-depth Technical Guide to the Physical and Chemical Properties of Ethyl 2-methylnicotinate
This guide provides a comprehensive overview of Ethyl 2-methylnicotinate, a key pyridine derivative utilized in advanced chemical synthesis. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data sheet to offer actionable insights into the compound's characterization, handling, and application, ensuring both scientific rigor and practical utility.
Introduction and Strategic Importance
Ethyl 2-methylnicotinate (CAS No. 1721-26-2) is the ethyl ester of 2-methylnicotinic acid. It belongs to the class of pyridinecarboxylic acid esters, which are pivotal building blocks in organic synthesis. The strategic placement of the methyl and ethyl ester groups on the pyridine ring creates a versatile scaffold for constructing more complex molecular architectures. Its significance is particularly pronounced in the pharmaceutical industry, where it serves as a precursor for synthesizing a variety of active pharmaceutical ingredients (APIs). Understanding its fundamental properties is not merely an academic exercise; it is a prerequisite for its effective and safe utilization in reaction design, process optimization, and the development of novel chemical entities. This guide synthesizes available data to provide a holistic view of its chemical identity, physicochemical characteristics, spectroscopic signature, reactivity, and safe handling protocols.
Chemical Identity and Molecular Structure
Correctly identifying a chemical reagent is the foundational step of any experimental work. Ethyl 2-methylnicotinate is unambiguously defined by a set of unique identifiers and structural features.
| Identifier | Value |
| CAS Number | 1721-26-2[1][2] |
| IUPAC Name | ethyl 2-methylpyridine-3-carboxylate[1][2] |
| Molecular Formula | C₉H₁₁NO₂[1][2] |
| Molecular Weight | 165.19 g/mol [2] |
| SMILES | CCOC(=O)C1=CC=CN=C1C[1][2] |
| InChI Key | TZORNSWZUZDUCU-UHFFFAOYSA-N[1][2][3] |
The molecule consists of a pyridine ring substituted at the 2-position with a methyl group and at the 3-position with an ethoxycarbonyl group. This arrangement influences the electronic and steric properties of the compound, governing its reactivity.
Physicochemical Properties: A Quantitative Overview
The physical state and behavior of Ethyl 2-methylnicotinate under various conditions are critical for its storage, handling, and use in chemical reactions. The data presented below has been consolidated from multiple sources to ensure reliability.
| Property | Value & Conditions | Significance in Application |
| Appearance | Clear, colorless to light yellow or orange liquid[1][3] | A visual check for purity; significant deviation in color may indicate degradation or impurities. |
| Form | Liquid at room temperature[1][3] | Simplifies handling and dispensing for reactions compared to solids. |
| Boiling Point | 126-127 °C at 24 mmHg[3][4] 107-108 °C at 13 mmHg[2] | Essential for purification by vacuum distillation and for determining appropriate reaction temperatures. |
| Density | 1.072 g/mL at 25 °C[3][4] | Allows for accurate mass calculations from a measured volume. |
| Refractive Index (n²⁰/D) | 1.505[3][4] | A rapid and non-destructive method for verifying purity. |
| Flash Point | 102 °C (215 °F)[2] | Critical for safety assessment and determining appropriate heating methods (e.g., oil bath vs. heating mantle). |
| Water Solubility | Slightly soluble[2][3][4] | Dictates the choice of solvent systems for reactions and extractions. Biphasic systems may be required. |
| Predicted pKa | 4.02 ± 0.10[3][4] | Indicates the basicity of the pyridine nitrogen, which is relevant for acid-catalyzed reactions or extractions. |
| UV-Vis λmax | 268 nm (in Ethanol)[3][4] | Useful for quantitative analysis using UV-Vis spectroscopy, for example, in monitoring reaction progress. |
Spectroscopic Profile for Structural Elucidation
Spectroscopic analysis is the cornerstone of modern chemical research, providing an unambiguous confirmation of a molecule's structure. The following section details the expected spectroscopic signatures for Ethyl 2-methylnicotinate.
Proton Nuclear Magnetic Resonance (¹H NMR)
¹H NMR spectroscopy provides detailed information about the hydrogen atom environment in the molecule. Based on available data, the spectrum in DMSO is expected to show distinct signals corresponding to each unique proton group.[5]
-
Pyridine Ring Protons (3H): These will appear in the aromatic region (typically ~7.4-8.8 ppm), exhibiting complex splitting patterns (doublets or doublets of doublets) due to coupling with adjacent ring protons.
-
Ethyl Ester Methylene Protons (-OCH₂CH₃, 2H): A quartet around 4.4 ppm, resulting from coupling with the adjacent methyl protons.
-
Ring Methyl Protons (-CH₃, 3H): A singlet around 2.7 ppm, as there are no adjacent protons to couple with.
-
Ethyl Ester Methyl Protons (-OCH₂CH₃, 3H): A triplet around 1.4 ppm, due to coupling with the adjacent methylene protons.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.[6] The IR spectrum of Ethyl 2-methylnicotinate will be dominated by several key absorption bands:
-
C=O Stretch (Ester): A strong, sharp peak around 1720-1730 cm⁻¹ . This is one of the most characteristic peaks in the spectrum.
-
C-O Stretch (Ester): A strong peak in the 1100-1300 cm⁻¹ region.
-
Aromatic C=C and C=N Stretches: Multiple peaks of variable intensity in the 1400-1600 cm⁻¹ region, characteristic of the pyridine ring.
-
C-H Stretches (Aliphatic): Peaks just below 3000 cm⁻¹ corresponding to the methyl and ethyl groups.
-
C-H Stretches (Aromatic): Peaks just above 3000 cm⁻¹ .
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and fragmentation pattern, which aids in structural confirmation.[6]
-
Molecular Ion Peak (M⁺): The spectrum should show a clear molecular ion peak at m/z = 165 , corresponding to the molecular weight of the compound.
-
Key Fragments: Common fragmentation pathways would involve the loss of the ethoxy group (-OC₂H₅, m/z = 45) to give a fragment at m/z = 120, or the loss of the entire ester group.
Chemical Reactivity and Synthetic Utility
Ethyl 2-methylnicotinate is a stable compound under normal conditions but should be stored away from strong oxidizing agents.[2] Its primary value lies in its utility as a synthetic intermediate. The ester and the pyridine ring are the main sites of reactivity.
-
Ester Hydrolysis: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid (2-methylnicotinic acid) under acidic or basic conditions.
-
Ester Transesterification: The ethyl group can be exchanged with other alcohols under appropriate catalytic conditions.
-
Building Block for Heterocycles: It is a key starting material in multi-step syntheses. For instance, it has been used in the preparation of various amino esters and is a precursor in synthetic routes to nicotine and its analogs.[2][3][7][8] The condensation reaction between nicotinate esters and other reagents is a common strategy for building more complex heterocyclic systems.[9]
The diagram below illustrates a fundamental synthetic application: the preparation of more complex esters, which is a common first step in drug discovery workflows.
Caption: Synthetic utility of Ethyl 2-methylnicotinate.
Protocol: Structural Verification Workflow
For any research application, verifying the identity and purity of the starting material is a non-negotiable step. The following protocol outlines a self-validating system for the characterization of Ethyl 2-methylnicotinate.
Objective: To confirm the structure and assess the purity of a supplied sample of Ethyl 2-methylnicotinate.
Methodologies:
-
Physical Property Check:
-
Record the appearance (color, clarity) of the liquid.
-
Measure the refractive index using a refractometer at 20°C and compare it to the literature value (~1.505). A significant deviation suggests impurity.
-
-
Infrared (IR) Spectroscopy:
-
Acquire an IR spectrum using a neat sample (liquid film between salt plates) or ATR.
-
Validation: Confirm the presence of a strong C=O stretch at ~1720-1730 cm⁻¹ and aromatic C=C/C=N stretches at ~1400-1600 cm⁻¹. The absence of a broad -OH peak around 3200-3500 cm⁻¹ confirms the absence of hydrolyzed acid impurity.
-
-
¹H NMR Spectroscopy:
-
Prepare a sample by dissolving ~5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Acquire a ¹H NMR spectrum.
-
Validation: Integrate all signals. The ratio of integrals should correspond to the number of protons in each group (e.g., 3H:2H:3H:3H for the aromatic, methylene, ring methyl, and ethyl methyl protons, respectively). Verify the chemical shifts and splitting patterns against expected values.
-
-
Mass Spectrometry (MS):
-
Obtain a mass spectrum using an appropriate ionization technique (e.g., EI or ESI).
-
Validation: Confirm the presence of the molecular ion peak at m/z = 165. Analyze the fragmentation pattern to ensure it is consistent with the known structure.
-
This multi-faceted approach ensures a high degree of confidence in the material's identity before its use in sensitive and costly downstream applications.
Caption: Workflow for structural verification.
Safety, Handling, and Storage
Proper handling and storage are paramount to ensure laboratory safety and maintain the integrity of the compound.
-
Handling: Use in a well-ventilated area or a chemical fume hood.[10] Wear appropriate Personal Protective Equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat.[10] Avoid contact with skin and eyes, as related compounds can cause irritation.[11]
-
Storage: Store in a cool, dry place in a tightly sealed container.[2] An inert atmosphere is recommended for long-term storage to prevent potential degradation.[3][4] Keep away from strong oxidizing agents.[2] For prepared stock solutions, storage at -20°C (for up to 1 month) or -80°C (for up to 6 months) is advised to prevent inactivation from freeze-thaw cycles.[7]
Conclusion
Ethyl 2-methylnicotinate is more than a simple chemical; it is an enabling tool for innovation in chemical and pharmaceutical research. Its well-defined physicochemical properties, clear spectroscopic signatures, and versatile reactivity make it a reliable building block for complex molecular design. By adhering to the characterization, handling, and safety protocols outlined in this guide, researchers can confidently and effectively leverage this compound to advance their scientific objectives.
References
-
Ataman Kimya. (n.d.). ETHYL NICOTINATE. Retrieved from [Link]
-
Loba Chemie. (n.d.). METHYL NICOTINATE EXTRA PURE. Retrieved from [Link]
- Google Patents. (n.d.). CN116621810A - Process for preparing 2-methyl nicotine.
- Google Patents. (n.d.). WO2019121644A1 - Preparation of racemic nicotine....
-
The Good Scents Company. (n.d.). methyl nicotinate, 93-60-7. Retrieved from [Link]
-
PubChem. (n.d.). Methyl Nicotinate. Retrieved from [Link]
-
CP Lab Safety. (n.d.). Ethyl 2-Methylnicotinate, 5 grams. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. Retrieved from [Link]
Sources
- 1. Ethyl 2-methylnicotinate, 97% 25 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 2. Ethyl 2-methylnicotinate, 97% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 3. Ethyl 2-methylnicotinate CAS#: 1721-26-2 [m.chemicalbook.com]
- 4. Ethyl 2-methylnicotinate | 1721-26-2 [chemicalbook.com]
- 5. Ethyl 2-methylnicotinate(1721-26-2) 1H NMR [m.chemicalbook.com]
- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 7. medchemexpress.com [medchemexpress.com]
- 8. CN116621810A - Process for preparing 2-methyl nicotine - Google Patents [patents.google.com]
- 9. WO2019121644A1 - Preparation of racemic nicotine by reaction of ethyl nicotinate with n-vinylpyrrolidone in the presence of an alcoholate base and subsequent process steps - Google Patents [patents.google.com]
- 10. lobachemie.com [lobachemie.com]
- 11. methyl nicotinate, 93-60-7 [thegoodscentscompany.com]
